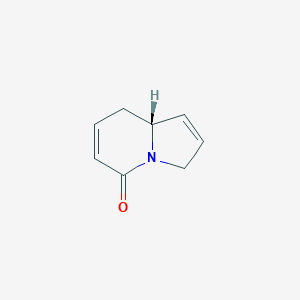

(8aR)-8,8a-dihydro-3H-indolizin-5-one

Descripción

Structure

3D Structure

Propiedades

Número CAS |

151983-36-7 |

|---|---|

Fórmula molecular |

C8H9NO |

Peso molecular |

135.16 g/mol |

Nombre IUPAC |

(8aR)-8,8a-dihydro-3H-indolizin-5-one |

InChI |

InChI=1S/C8H9NO/c10-8-5-1-3-7-4-2-6-9(7)8/h1-2,4-5,7H,3,6H2/t7-/m1/s1 |

Clave InChI |

ZQMVMMOCVVDNOC-SSDOTTSWSA-N |

SMILES |

C1C=CC(=O)N2C1C=CC2 |

SMILES isomérico |

C1C=CC(=O)N2[C@H]1C=CC2 |

SMILES canónico |

C1C=CC(=O)N2C1C=CC2 |

Sinónimos |

5(3H)-Indolizinone,8,8a-dihydro-,(R)-(9CI) |

Origen del producto |

United States |

Reactivity and Mechanistic Understanding of the 8ar 8,8a Dihydro 3h Indolizin 5 One System

Fundamental Reactivity of the Indolizinone Azabicyclic Core

The fundamental reactivity of the indolizinone core is characterized by a clear distinction between the chemical behavior of the diene and the vinylogous amide. The diene portion is highly reactive and susceptible to various transformations, while the vinylogous amide exhibits considerable stability, particularly in the presence of the intact diene system. This dichotomy in reactivity allows for selective manipulation of the molecule, making it a versatile scaffold in organic synthesis. nih.gov

The conjugated diene within the six-membered ring of the indolizinone system is the primary site of reactivity. It readily participates in several fundamental organic reactions, including hydrogenation, cycloadditions, and ene reactions. This reactivity allows for the strategic modification of the azabicyclic core, providing access to a diverse range of structurally complex products. nih.gov

The diene moiety of the indolizinone core can undergo selective hydrogenation. This reaction effectively removes the conjugation, leading to the saturation of the six-membered ring. This transformation is significant as it alters the electronic properties of the molecule and allows for subsequent reactions on the now more reactive vinylogous amide. nih.gov

Table 1: Selective Hydrogenation of the Indolizinone Diene

| Reactant | Conditions | Product | Outcome |

| (8aR)-8,8a-dihydro-3H-indolizin-5-one derivative | H₂, Pd/C | Saturated indolizinone derivative | Selective saturation of the diene moiety. |

The indolizinone diene is a competent participant in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. nih.gov This powerful carbon-carbon bond-forming reaction allows for the construction of complex polycyclic systems with a high degree of stereocontrol. nih.govwikipedia.org The indolizinone diene reacts with various dienophiles to yield intricate molecular architectures. nih.gov

Table 2: Diels-Alder Cycloaddition of an Indolizinone Diene

| Reactant | Dienophile | Conditions | Product |

| This compound derivative | N-phenylmaleimide | Heat | Tricyclic adduct |

The dienamine character of the indolizinone system enables it to participate in ene reactions. This class of pericyclic reaction involves the reaction of an alkene containing an allylic hydrogen (the ene) with a compound containing a multiple bond (the enophile). In the case of the indolizinone, the diene acts as the ene component, reacting with suitable enophiles to form new carbon-carbon bonds and introduce functionality. nih.gov

The vinylogous amide portion of the this compound system, which is part of the five-membered ring, displays a markedly different reactivity profile compared to the diene. It is generally less reactive, a characteristic that is particularly pronounced when the diene moiety is present in the molecule. nih.gov

A key feature of the indolizinone azabicyclic core is the pronounced resistance of the vinylogous amide to nucleophilic addition when the diene is intact. nih.gov Numerous attempts to introduce nucleophiles to the vinylogous amide system have been shown to be unsuccessful, with the starting material often being recovered unchanged. This lack of reactivity is attributed to the electronic properties of the conjugated system. However, upon saturation of the diene via hydrogenation, the vinylogous amide becomes more susceptible to nucleophilic attack, such as 1,4-addition reactions. nih.gov

Table 3: Reactivity of the Vinylogous Amide Moiety

| Substrate | Reaction Type | Conditions | Outcome |

| This compound (with diene) | Nucleophilic Addition | Various nucleophiles (e.g., Grignard reagents) | No reaction, starting material recovered. nih.gov |

| Hydrogenated indolizinone (diene removed) | 1,4-Nucleophilic Addition | Vinylmagnesium bromide, elevated temperature | Formation of 1,4-addition product. nih.gov |

Reactivity Profile of the Vinylogous Amide Moiety

Diastereoselective Hydrogenation after Diene Removal

Once the electron-rich diene component of the indolizinone system is selectively reduced, the double bond of the vinylogous amide becomes susceptible to hydrogenation. nih.gov This subsequent hydrogenation occurs with a high degree of diastereoselectivity. The stereochemical outcome is directed by the pre-existing stereocenter at the ring fusion (C8a, also referred to as C9 in some literature). nih.gov Hydrogen is delivered to the less sterically hindered face of the bicyclic system, which is the face opposite to the substituent at the ring-fusion position. nih.gov

Studies using heterogeneous catalysts, such as Palladium on carbon (Pd/C), under hydrogen pressure have shown that after the initial selective reduction of the diene, the vinylogous amide can be hydrogenated to yield the corresponding piperidine (B6355638) products in high yields. nih.gov

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Indolizinone Derivative A | Piperidine Product A | 94 |

| 2 | Indolizinone Derivative B | Piperidine Product B | 99 |

| 3 | Indolizinone Derivative C | Piperidine Product C | 99 |

Table based on data for the hydrogenation of various indolizinone substrates after diene reduction, showcasing the high efficiency of the transformation. nih.gov

1,4-Additions to the Activated Vinylogous Amide

Similar to hydrogenation, the vinylogous amide must be activated by the removal of the diene to undergo 1,4-additions, also known as conjugate or Michael additions. nih.govnih.gov This reaction allows for the diastereoselective formation of a new carbon-carbon bond at the β-position relative to the amide carbonyl (the C3 position of the indolizinone core). nih.govnih.gov The stereocontrol is again dictated by the C8a ring-fusion substituent, with the nucleophile adding from the less hindered face. nih.gov

This transformation represents a powerful method for introducing molecular complexity, as various nucleophiles can be added. nih.gov The process is a classic example of a vinylogous Michael addition, where a nucleophile attacks the β,γ-unsaturated carbonyl system. numberanalytics.com The reaction proceeds through the formation of an enolate intermediate which is subsequently protonated to give the 1,4-adduct. wikipedia.orglibretexts.org Chiral primary amine catalysis, specifically dienamine catalysis, has been shown to be effective in promoting these direct, intermolecular vinylogous Michael additions with high levels of diastereo- and enantioselectivity, ensuring exclusive γ-site (C3) selectivity. nih.gov

Stereochemical Information Relay and Control in Indolizinone Transformations

A key feature of the this compound system is its capacity for the effective relay of stereochemical information. nih.govnih.gov The single, well-defined stereocenter at the C8a ring fusion acts as a powerful controlling element, directing the stereochemical outcome of reactions at other positions on the bicyclic core. nih.gov

Relay of Stereochemical Information from Ring-Fusion

The stereocenter at the C8a ring fusion is the cornerstone of stereocontrol in this system. nih.gov This sp³-hybridized carbon atom establishes a rigid conformational bias in the fused-ring structure. Consequently, reagents approaching the molecule encounter two distinct diastereotopic faces. The substituent at C8a creates significant steric hindrance on one face, compelling incoming reagents, such as hydrogen during hydrogenation or nucleophiles in addition reactions, to attack from the opposite, less sterically encumbered face. nih.gov This phenomenon, where existing stereochemistry dictates the formation of new stereocenters elsewhere in the molecule, is known as a stereochemical relay. nih.govrsc.org

Diastereoselective Formation of Stereocenters at C3, C5, C6, and C8

The stereochemical information relayed from the C8a ring fusion enables the highly diastereoselective formation of new stereocenters at positions C3, C5, C6, and C8. nih.gov

At C3: As discussed, 1,4-addition of nucleophiles to the vinylogous amide after diene removal proceeds with high diastereoselectivity. nih.gov

At C5, C6, and C8: The selective hydrogenation of the diene portion of the indolizinone core introduces new stereocenters at these positions, with the stereochemistry being controlled by the C8a center. nih.gov

This reliable control over multiple stereocenters makes the indolizinone scaffold a valuable building block for the synthesis of complex, stereochemically dense molecules, such as indolizidine alkaloids. nih.gov

Regioselectivity in Cycloaddition and Addition Reactions

The indolizinone system exhibits predictable regioselectivity in both cycloaddition and addition reactions.

In addition reactions , such as the Michael addition to the vinylogous amide, the regioselectivity is inherent to the mechanism. The nucleophile exclusively attacks the β-carbon (C3) of the α,β-unsaturated system, leading to the 1,4-adduct. nih.govwikipedia.org

In cycloaddition reactions , such as the Diels-Alder reaction, the indolizinone's diene component reacts with dienophiles with high regioselectivity. nih.govwikipedia.org The electronic nature of the diene, which is part of a dienamine, dictates the outcome. Frontier Molecular Orbital (FMO) theory helps explain this selectivity. numberanalytics.com For a normal-demand Diels-Alder reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is dominant. In the indolizinone system, the largest HOMO coefficient is on the C1 atom (using standard diene numbering), which directs the regiochemical outcome of the cycloaddition. masterorganicchemistry.com Generally, for dienes with an electron-donating group (like the nitrogen in the dienamine) at one terminus, the reaction favors the formation of the "ortho" (1,2) or "para" (1,4) regioisomers, while disfavoring the "meta" (1,3) product. masterorganicchemistry.comyoutube.com

Investigation of Reaction Mechanisms

The predictable reactivity and selectivity of the this compound system are rooted in its underlying reaction mechanisms.

Diastereoselective Hydrogenation: The mechanism for the high diastereoselectivity observed in the heterogeneous hydrogenation of related indolizine (B1195054) systems has been investigated through theoretical calculations. nih.govnih.gov These studies suggest that a keto-enol tautomerism is a key step. The formation of the observed trans product is favored under kinetic control, even though the corresponding cis isomer may be the more thermodynamically stable product. nih.govacs.org The reaction barrier for the formation of the kinetic product from the enol intermediate is lower than that for the thermodynamic product. nih.gov

1,4-Addition (Michael Reaction): The mechanism for the 1,4-addition of a nucleophile (Michael donor) to the activated vinylogous amide (Michael acceptor) follows a well-established conjugate addition pathway. wikipedia.orglibretexts.org The reaction is typically initiated by the deprotonation of the donor to form a nucleophilic species, such as an enolate. masterorganicchemistry.com This nucleophile then attacks the electrophilic β-carbon (C3) of the vinylogous amide. libretexts.org This conjugate addition step forms a new carbon-carbon bond and generates a new enolate intermediate, which is subsequently protonated by a proton source in the reaction mixture to yield the final 1,4-adduct. wikipedia.orgmasterorganicchemistry.com

Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a pericyclic reaction that proceeds through a concerted mechanism. wikipedia.org This means that the two new sigma bonds between the diene and dienophile are formed simultaneously in a single transition state. wikipedia.org This concerted pathway explains the high stereospecificity of the reaction. The regioselectivity, as mentioned previously, is governed by the electronic properties of the reactants and is well-explained by FMO theory, which analyzes the orbital interactions to predict that the "ortho" and "para" products are favored. masterorganicchemistry.com

Proposed Mechanisms for Metal-Catalyzed Cyclizations (e.g., Wagner-Meerwein Shift)

The synthesis of indolizinones is often achieved through metal-catalyzed cycloisomerization of appropriately substituted pyridine (B92270) derivatives. rsc.orgorganic-chemistry.org A key mechanistic proposal for the formation of the indolizinone scaffold involves a sequence of steps, including a metal-activated cyclization followed by a rearrangement. nih.gov

One of the pioneering methods for indolizinone synthesis utilizes platinum(II) or indium(III) salts, with other metal salts or complexes of copper, silver, and gold also being developed. nih.gov The proposed mechanism for this transformation begins with the cyclization of a pyridine moiety onto a metal-activated alkyne. This initial step forms an intermediate (species 3 in the proposed scheme). Following this cyclization, a stereoretentive Wagner-Meerwein shift of the propargylic substituent occurs. nih.gov This 1,2-rearrangement is a type of carbocation rearrangement where an alkyl or aryl group migrates to a neighboring carbon. wikipedia.org In the context of indolizinone synthesis, this shift happens concurrently with a proton transfer to yield the final indolizinone product. nih.gov

The Wagner-Meerwein rearrangement is critical in establishing the final stereochemistry at the ring-fusion carbon. The stereoretentive nature of this shift means that the configuration of the migrating group is preserved in the product. This mechanistic understanding is vital for predicting and controlling the stereochemical outcome of the cyclization.

| Catalyst/Reagent | Proposed Mechanistic Steps | Key Transformation | Reference |

| Platinum(II) / Indium(III) salts | 1. Cyclization of pyridine onto metal-activated alkyne. 2. Stereoretentive Wagner-Meerwein shift of the propargylic substituent. 3. Concomitant proton transfer. | Formation of indolizinone product | nih.gov |

| Copper catalysts | Cycloisomerization of 2-pyridyl-substituted propargylic acetates. | Cyclization/1,2-migration | organic-chemistry.org |

| Palladium catalysts | Domino process: aminopalladation, reductive elimination, 1,2-shift. | One-pot synthesis from tertiary propargylic alcohols | organic-chemistry.org |

Elucidation of Pathways in Asymmetric Catalysis

The development of asymmetric catalytic methods to produce enantioenriched indolizinone derivatives is an area of active research. While the specific elucidation of pathways for the synthesis of this compound is not extensively detailed in the provided search results, the principles of asymmetric catalysis can be applied to understand how enantioselectivity might be achieved.

In general, asymmetric catalysis relies on the use of a chiral catalyst to control the stereochemical outcome of a reaction. This can be achieved through several mechanisms:

Chiral Ligand-Metal Complexes: The use of chiral ligands coordinated to a metal center can create a chiral environment around the catalytic site. This chiral environment can differentiate between the two enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer over the other.

Transition State Stabilization: The chiral catalyst can selectively stabilize the transition state leading to one enantiomer, thereby lowering the activation energy for its formation compared to the other enantiomer.

Kinetic Resolution: In cases where a racemic mixture of starting materials is used, a chiral catalyst can selectively react with one enantiomer, leaving the other unreacted.

For the synthesis of this compound, an asymmetric approach would likely involve a chiral catalyst that can control the stereochemistry of the key bond-forming or rearrangement steps. The elucidation of the precise pathway would require detailed experimental and computational studies to probe the catalyst-substrate interactions and the energetics of the diastereomeric transition states.

Role of Proton Transfer Events in Stereoselective Processes

Proton transfer is a fundamental step in many organic reactions and can play a crucial role in determining the stereochemical outcome. In the context of the synthesis of the this compound system, proton transfer is explicitly mentioned as a key step in the proposed mechanism for metal-catalyzed cyclizations. nih.gov

The timing and stereochemistry of the proton transfer event can be critical in setting the final stereocenter. For instance, in the proposed mechanism involving a Wagner-Meerwein shift, the proton transfer occurs concomitantly with the rearrangement. nih.gov The direction from which the proton is delivered to the intermediate can influence the stereochemistry of the final product. If the proton is delivered from a specific face of the molecule, guided by a chiral catalyst or a pre-existing stereocenter, this can lead to a high degree of stereoselectivity.

Furthermore, in processes involving enol or enolate intermediates, the stereoselective protonation of these species is a common strategy for establishing stereocenters. The geometry of the enol/enolate and the nature of the proton source (and any associated chiral auxiliaries or catalysts) will dictate the stereochemical outcome of the protonation.

Studies on the Origin of Diastereoselectivity in Hydrogenation

The hydrogenation of substituted indolizine precursors is a viable route to access the saturated core of indolizinone derivatives. Studies on the heterogeneous hydrogenation of a tetrasubstituted indolizine have provided insights into the origin of diastereoselectivity in these systems. nih.govacs.org

In one study, the heterogeneous hydrogenation of a polyfunctionalized indolizine using a rhodium on alumina (B75360) (Rh/Al2O3) catalyst was found to be highly diastereoselective. nih.govacs.org The reaction yielded a trans ketone as the major product. To rationalize this unexpected trans stereoselectivity, theoretical calculations (ab initio and DFT) were employed. nih.gov

The proposed origin of the diastereoselectivity is a keto-enol tautomerism that occurs under kinetic control. nih.gov This suggests that the initial hydrogenation product may exist in equilibrium with its enol form. The subsequent tautomerization back to the keto form is kinetically controlled, favoring the formation of the more stable trans diastereomer. This implies that the stereochemistry is not solely determined by the initial facial selectivity of the hydrogenation but is also influenced by post-hydrogenation isomerization.

| Substrate | Catalyst | Conditions | Major Product | Proposed Origin of Diastereoselectivity | Reference |

| Tetrasubstituted indolizine | Rh/Al2O3 | H2 (80 bar), ethyl acetate, room temperature, 48 h | trans-ketone | Keto-enol tautomerism under kinetic control | nih.govacs.org |

This finding highlights the complexity of stereocontrol in hydrogenation reactions and demonstrates the importance of considering subsequent isomerization pathways when analyzing the diastereoselectivity of a reaction.

Applications of 8ar 8,8a Dihydro 3h Indolizin 5 One As a Synthetic Building Block

Strategic Utility as a Versatile Synthetic Scaffold

The strategic importance of (8aR)-8,8a-dihydro-3H-indolizin-5-one lies in its inherent structural features that allow for predictable and stereocontrolled transformations. The enone moiety within the six-membered ring provides a handle for various conjugate additions, while the lactam functionality can be manipulated to introduce further complexity. The existing stereocenter at the bridgehead position (8aR) serves as a powerful control element, directing the stereochemical outcome of subsequent reactions. This predictable stereocontrol is a crucial aspect of its utility, enabling chemists to construct complex polycyclic systems with a high degree of precision.

The indolizinone core can be functionalized at multiple positions, allowing for the introduction of a variety of substituents and the construction of diverse molecular architectures. This versatility has led to its use in the development of polyfunctional scaffolds for applications in medicinal chemistry and chemical biology. For instance, trifunctionalized indolizines have been designed as platforms for creating drug-biotin conjugates, demonstrating the utility of the indolizine (B1195054) core in generating tools for biological studies. researchgate.net The ability to introduce orthogonal reactive groups onto the indolizine scaffold opens avenues for the creation of chemical libraries for drug discovery and other applications. researchgate.net

| Feature of this compound | Synthetic Utility |

| Chiral bicyclic lactam | Provides a rigid stereochemical template. |

| Enone functionality | Allows for conjugate additions and other transformations. |

| Bridgehead stereocenter (8aR) | Directs the stereochemical outcome of subsequent reactions. |

| Multiple functionalization sites | Enables the synthesis of diverse derivatives. |

Contribution to Total Synthesis of Natural Products

The utility of the this compound scaffold is prominently showcased in the total synthesis of a range of complex alkaloids. Its pre-defined stereochemistry and versatile reactivity make it an ideal starting point for constructing the core structures of these natural products.

Indolizidine alkaloids, isolated from various natural sources including the skin secretions of neotropical frogs, are a major class of alkaloids with interesting biological properties. The 5,8-disubstituted indolizidines are the largest family within this class. The synthesis of these alkaloids often relies on the construction of the bicyclic indolizidine core. While a direct synthesis of (−)-indolizidine 209D starting from this compound is not explicitly detailed in the provided search results, the methodologies for constructing the indolizidine skeleton often involve intermediates that share the core structure of this building block.

Swainsonine (B1682842), an indolizidine alkaloid with potent α-mannosidase inhibitory activity, has been a prominent target for synthetic chemists. nih.gov A short synthesis of a key intermediate for swainsonine and its analogs, (1S,2R,8R,8aR)-8-hydroxy-1,2-(isopropylidenedioxy)indolizidin-5-one, has been reported starting from D-ribose. researchgate.net This intermediate shares the core indolizidin-5-one structure, demonstrating the relevance of this scaffold in the synthesis of swainsonine. The synthesis of swainsonine and its stereoisomers has been extensively reviewed, with many synthetic strategies relying on the construction of a polyhydroxylated indolizidine skeleton. researchgate.netcapes.gov.br These syntheses often employ carbohydrate-derived starting materials to install the required stereocenters. While a direct synthesis from this compound is not explicitly described, the underlying indolizinone core is a central feature of many synthetic intermediates.

The cylindricines and lepadiformines are families of marine alkaloids possessing intricate tricyclic frameworks. The synthesis of these complex molecules represents a significant challenge in organic chemistry, and the this compound scaffold has played a crucial role in several synthetic approaches.

The total synthesis of (±)-cylindricines A, D, and E has been achieved through a strategy that involves the formation of the fused A/B-ring system via a double Michael reaction. nih.gov Other approaches to the cylindricine core have utilized radical cyclizations and intramolecular Michael additions. researchgate.netnih.gov The enantioselective total synthesis of (+)-cylindricine C has been accomplished starting from (S)-N-Boc-2-pyrrolidinone, highlighting the use of chiral building blocks to construct the complex tricyclic system. researchgate.net A collective asymmetric total synthesis of cylindricines A–H has been reported, starting from a single common spirocyclic pyrrolidine (B122466) intermediate, which is then elaborated to the tricyclic core. chemrxiv.org

Similarly, the total synthesis of lepadiformine (B1252025) has been achieved through various strategies, including a radical carboazidation to create the amino-substituted quaternary carbon center. researchgate.net Other key strategies include stereocontrolled intramolecular hetero-Diels-Alder reactions and intramolecular spirocyclizations of N-acyliminium ions. researchgate.net These diverse synthetic routes often converge on intermediates that contain the fundamental indolizinone or a closely related bicyclic core, underscoring the strategic importance of this structural motif.

| Natural Product Family | Key Synthetic Strategies Involving Indolizinone-like Scaffolds |

| Indolizidine Alkaloids | Rhodium-catalyzed [2+2+2] cycloaddition, Hydrogenation/cyclization of proline derivatives. |

| Swainsonine | Synthesis from carbohydrate precursors via polyhydroxylated indolizidin-5-one intermediates. |

| Cylindricines | Double Michael reaction, Radical cyclizations, Intramolecular Michael additions. |

| Lepadiformines | Radical carboazidation, Intramolecular hetero-Diels-Alder reactions, N-acyliminium ion cyclizations. |

The versatility of the indolizinone core extends beyond the synthesis of specific natural products to the generation of diversified chemical libraries for drug discovery and chemical biology. The ability to introduce a variety of functional groups at different positions of the indolizinone ring system allows for the creation of a large number of structurally diverse molecules from a common scaffold.

A study on indolizine-based scaffolds has demonstrated their utility as efficient and versatile tools for the synthesis of biotin-tagged antiangiogenic drugs. researchgate.net This work highlights the design and optimization of polyfunctional scaffolds based on a fluorescent indolizine core derivatized with various orthogonal groups such as amines, esters, oximes, and alkynes. researchgate.net This approach allows for the facile construction of bioconjugates and other molecular probes. The synthesis of 1,2,3-triazole-substituted 6,7-dihydroindolizin-8(5H)-one derivatives further illustrates the potential for creating diverse libraries of compounds based on the indolizinone framework. researchgate.net The development of such libraries is crucial for identifying new bioactive molecules and for studying biological processes.

Enabling Methodologies for Building Complex Nitrogen Heterocycles

The this compound building block is not only valuable for the synthesis of specific natural products but also serves as a platform for the development of new synthetic methodologies for the construction of complex nitrogen heterocycles. The unique combination of functional groups and stereochemistry in this molecule allows for the exploration of novel cyclization and functionalization strategies.

The asymmetric synthesis of nitrogen heterocycles is a field of significant importance in medicinal and materials chemistry. wiley.comethz.ch The use of chiral building blocks like this compound is a key strategy in this area. Methodologies that leverage the inherent reactivity of the enone and lactam functionalities can lead to the efficient and stereoselective synthesis of a wide range of nitrogen-containing ring systems. For example, transition-metal-catalyzed intramolecular cyclizations are powerful methods for the synthesis of medium-sized heterocycles. researchgate.net The indolizinone scaffold could serve as a substrate in the development of such new catalytic transformations, leading to the discovery of novel heterocyclic structures with potentially interesting biological activities.

Theoretical and Computational Investigations of the Indolizinone System

Conformational Analysis of the Indolizinone Ring System

The three-dimensional structure of the dihydroindolizinone ring system is crucial to its reactivity and interactions with other molecules. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, have been employed to explore the conformational landscape of indolizinone derivatives.

The relative energies of different conformers are determined by a combination of factors, including torsional strain, steric hindrance, and hyperconjugative interactions. The following table illustrates hypothetical relative energies for common conformations of a generic dihydroindolizinone ring, as might be determined by computational methods.

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Chair-Envelope | 0.0 | C1-N-C8a-C5: -60, C5-C6-C7-C8: 55 |

| Twist-Boat-Envelope | 3.5 | C1-N-C8a-C5: -30, C5-C6-C7-C8: 0 |

| Boat-Envelope | 6.2 | C1-N-C8a-C5: 0, C5-C6-C7-C8: 0 |

Note: This data is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations for (8aR)-8,8a-dihydro-3H-indolizin-5-one.

Quantum Chemical Studies of Reactivity and Selectivity

Quantum chemical calculations have provided significant insights into the reactivity and selectivity of the indolizinone system. Methods like DFT are used to model reaction pathways, calculate activation energies, and analyze frontier molecular orbitals (FMOs) to predict the outcome of chemical transformations.

The reactivity of the indolizinone core is dictated by the interplay of its enamine and vinylogous amide functionalities. FMO theory is a powerful tool for understanding this reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how the molecule will interact with electrophiles and nucleophiles, respectively. For instance, in cycloaddition reactions involving the parent indolizine (B1195054) system, theoretical calculations have been used to explain the observed regioselectivity by analyzing the FMO coefficients and energies of the reactants. In the case of dihydroindolizinones, the HOMO is typically localized on the enamine moiety, making it susceptible to electrophilic attack, while the LUMO is often associated with the carbonyl group, rendering it a site for nucleophilic addition.

Transition state theory, combined with quantum chemical calculations, allows for the determination of activation barriers for different reaction pathways. This is crucial for understanding why a particular regio- or stereoisomer is formed preferentially. For example, DFT calculations have been used to elucidate the mechanism of dearomative [3+2] cycloaddition reactions that form indolizinones, revealing the importance of substituents in the dearomatization process.

Computational Modeling of Stereochemical Induction and Diastereoselectivity

A key feature of the chemistry of indolizinones is the ability of the existing stereocenter at the ring junction (C8a) to direct the stereochemical outcome of subsequent reactions. Computational modeling has been pivotal in understanding the origins of this stereochemical control.

In the hydrogenation of substituted indolizines to form tetrahydroindolizinones, theoretical calculations (ab initio and DFT) have been used to rationalize the observed high diastereoselectivity. nih.gov By modeling the transition states for the approach of hydrogen from either face of the molecule, researchers can determine the lowest energy pathway and thus predict the major diastereomer. These models often reveal subtle steric and electronic interactions between the substrate, the catalyst surface, and the incoming reagent that govern the stereochemical outcome. nih.gov A proposed keto-enol tautomerism under kinetic control, supported by theoretical calculations, has been suggested as the source of diastereoselectivity in certain cases. nih.gov

The general principle is that the bulky substituent at the ring junction will block one face of the molecule, forcing the incoming reagent to attack from the less hindered face. The following table summarizes the predicted and observed diastereoselectivity for a hypothetical reduction of a dihydroindolizinone, as would be informed by computational modeling.

| Reagent Approach | Transition State Energy (kcal/mol) | Predicted Major Diastereomer | Observed Major Diastereomer |

| Top-face attack | 15.2 | cis | cis |

| Bottom-face attack | 18.9 |

Note: This data is for illustrative purposes. Actual values would depend on the specific substrate, reagent, and computational method.

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of the indolizinone system is fundamental to its chemical and physical properties. Computational methods such as Natural Bond Orbital (NBO) analysis provide a detailed picture of the bonding and charge distribution within the molecule.

NBO analysis partitions the total electron density into localized bonds, lone pairs, and antibonding orbitals. This allows for a quantitative description of concepts like hybridization, bond polarity, and hyperconjugation. For the this compound system, an NBO analysis would likely reveal the following:

Natural Population Analysis (NPA) Charges: The nitrogen atom would carry a partial negative charge, while the carbonyl carbon would be partially positive, reflecting the polarity of the amide bond. The carbons of the enamine moiety would also exhibit distinct charge distributions.

Bonding Orbitals: The analysis would detail the composition of the sigma and pi bonds, including their polarization towards the more electronegative atoms. For example, the C=O bond would be strongly polarized towards the oxygen atom.

The molecular orbitals of dihydroindolizinone, calculated using quantum chemistry software, provide a delocalized picture of the electronic structure. The HOMO would likely be a pi-type orbital with significant contributions from the nitrogen and the enamine double bond, consistent with its nucleophilic character. The LUMO would likely be a pi-antibonding orbital (π*) localized primarily on the carbonyl group, explaining its electrophilicity.

Future Research Directions in Indolizinone Chemistry

Development of Novel and Sustainable Synthetic Methodologies

While effective methods for synthesizing indolizinones exist, often relying on metal catalysts like platinum, indium, copper, silver, and gold, a significant future direction lies in the development of more sustainable and environmentally benign synthetic routes. nih.govijettjournal.org Research is anticipated to focus on several key areas to align with the principles of green chemistry.

One promising avenue is the advancement of catalyst-free thermal cycloisomerization reactions. organic-chemistry.org These methods, which can be expedited by microwave irradiation, offer a highly efficient pathway to indolizinones from readily available tertiary propargylic alcohols, avoiding the need for metal catalysts altogether. organic-chemistry.org Further exploration into solvent-free conditions or the use of eco-friendly solvents like water and ethanol (B145695) is expected to reduce the environmental impact of these syntheses. ijettjournal.orgresearchgate.net

| Synthetic Strategy | Key Features | Potential Advantages |

| Catalyst-Free Thermal/Microwave Cycloisomerization | Utilizes heat or microwave energy to induce cyclization of precursors like propargylic alcohols. organic-chemistry.org | Avoids catalyst cost and contamination; reduces reaction times. ijettjournal.orgorganic-chemistry.org |

| Green Solvent Systems | Employs water or other environmentally benign solvents. ijettjournal.org | Reduces hazardous waste and environmental impact. researchgate.net |

| Earth-Abundant Metal Catalysis | Uses catalysts based on metals like iron or copper instead of precious metals. rsc.orgresearchgate.net | Lowers cost, reduces toxicity, and increases sustainability. |

| One-Pot/Tandem Reactions | Combines multiple synthetic steps into a single process without isolating intermediates. organic-chemistry.org | Increases efficiency, saves time and resources, and minimizes waste. |

Expansion of Applications in Complex Molecule Synthesis and Scaffold Derivatization

Indolizinones are recognized as powerful building blocks for constructing more complex molecular architectures, a role that is expected to expand significantly. nih.govrsc.org Their inherent structural features, including a stereocenter at the ring-fusion, make them ideal scaffolds for the synthesis of natural products and pharmaceutical agents. nih.govmdpi.com A key area of future research will be the exploitation of the indolizinone core to relay stereochemical information to new stereocenters created during subsequent reactions. nih.govrsc.orgcapes.gov.br

Future work will likely involve using the indolizinone diene and vinylogous amide moieties as handles for diversification. nih.gov The dienamine within the six-membered ring readily participates in reactions like Diels-Alder cycloadditions and ene reactions, providing access to complex azabicycles. nih.govrsc.org In contrast, the less reactive vinylogous amide in the five-membered ring can be activated for diastereoselective hydrogenations and 1,4-additions. nih.gov This differential reactivity allows for a programmed and selective functionalization of the scaffold.

The systematic derivatization of the indolizinone skeleton will enable the creation of diverse molecular libraries. These libraries can then be screened for various biological activities, leveraging the indolizinone framework as a key structural motif found in many biologically active compounds. nih.govresearchgate.net

| Application Area | Description | Examples of Reactions |

| Natural Product Synthesis | Using the indolizinone core as a key intermediate for the total synthesis of complex natural products. mdpi.com | Diels-Alder cycloadditions, hydrogenations, conjugate additions. nih.gov |

| Scaffold Derivatization | Modifying the core structure at various positions to generate a library of related compounds. nih.gov | Selective functionalization of the diene or the vinylogous amide. nih.gov |

| Stereochemical Relay | Transferring the stereochemistry of the C8a ring-fusion position to newly formed stereocenters. nih.govrsc.org | Diastereoselective hydrogenation and nucleophilic additions. nih.gov |

Deeper Mechanistic Understanding of Indolizinone Reactivity

A more profound understanding of the reaction mechanisms governing indolizinone synthesis and transformation is crucial for future advancements. While the cyclization of pyridine (B92270) moieties onto a metal-activated alkyne is a proposed pathway, further experimental and computational studies are needed to elucidate the precise nature of the intermediates and transition states involved. nih.gov

Future research will likely focus on the mechanistic details of key transformations. For instance, investigating the enolate intermediates formed during conjugate additions to the vinylogous amide could provide insights into controlling diastereoselectivity. nih.gov Understanding why the dienamine is significantly more reactive than the vinylogous amide, and how to selectively activate the latter, remains an important area of study. nih.govrsc.org

Quantum-chemical calculations and advanced spectroscopic techniques will be invaluable tools for mapping reaction pathways, such as the proposed Wagner–Meerwein shift during cyclization. nih.gov This deeper mechanistic knowledge will enable chemists to better predict reaction outcomes, optimize conditions, and design novel transformations with greater precision.

Exploration of Unconventional Functionalizations and Transformations

Moving beyond established reactivity patterns, a significant frontier in indolizinone chemistry is the exploration of unconventional reactions. This includes the development of novel metal-mediated transformations that lead to previously inaccessible structures. For example, ruthenium- and iron-mediated cyclizations of pyridine-tethered alkynes have been shown to proceed through unconventional 5-endo-dig or "non-vinylidene" pathways, affording the first examples of metalated indolizinone complexes. rsc.orgrsc.org Further exploration of these pathways with different metals and substrates could unlock new synthetic possibilities.

The development of radical-based approaches for synthesizing and functionalizing the indolizinone ring is another promising direction. rsc.org Radical cyclization and cross-coupling reactions offer unique advantages in forming C-C and C-X bonds under mild conditions.

Furthermore, reactions that fundamentally alter the core structure, such as ring-expansion or fused-ring construction, represent an exciting area for future discovery. rsc.org These transformations could provide rapid access to novel, complex heterocyclic systems that are difficult to synthesize using traditional methods. The continued investigation into unconventional reactivity will be essential for expanding the synthetic utility of the indolizinone scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (8aR)-8,8a-dihydro-3H-indolizine derivatives, and how can reaction yields be optimized?

- Methodology : Palladium-catalyzed arylation and heteroatom insertion are widely used. For example, KOAc and PdCl₂(PPh₃)₂ in NMP at 100°C under argon enable efficient coupling of aryl bromides to indolizine scaffolds. Purification via column chromatography (cyclohexane/ethyl acetate) improves yields up to 74% .

- Optimization : Adjusting catalyst loading (e.g., 0.5 mol% PdCl₂(PPh₃)₂), solvent polarity, and reaction time can minimize side products. Monitoring via TLC or HPLC ensures reaction completion .

Q. Which spectroscopic techniques are critical for characterizing (8aR)-8,8a-dihydro-3H-indolizin-5-one derivatives?

- Key Techniques :

- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks. For example, downfield shifts near δ 7.5 ppm indicate aromatic protons in aryl-substituted derivatives .

- HRMS : Validates molecular formulas (e.g., [M+H]⁺ matching calculated masses within 3 ppm error) .

- IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹ for ketones) and heteroatom vibrations .

Advanced Research Questions

Q. How can stereochemical challenges in (8aR)-configured indolizines be resolved during synthesis?

- Structural Confirmation : Single-crystal X-ray diffraction is definitive. For example, the (7R,8S,8aS) configuration in a related compound was confirmed via crystallography, showing bond lengths and angles consistent with literature .

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1R,2S,5R)-menthol derivatives) to enforce stereochemistry during cyclization .

Q. What mechanistic insights explain the role of palladium catalysts in indolizine functionalization?

- Catalytic Cycle : Pd⁰/Pd²⁺ cycles facilitate oxidative addition of aryl halides and subsequent transmetallation. Water as a co-solvent accelerates ligand exchange, critical for C–H activation in indolizine cores .

- Heteroatom Insertion : Ligand-directed regioselectivity (e.g., NMP coordinating to Pd) ensures precise insertion at the 3-position .

Q. How should researchers address contradictions in experimental data, such as inconsistent NMR assignments or yield variations?

- Data Validation :

- Cross-Referencing : Compare NMR shifts with DFT-calculated chemical shifts or analogous compounds .

- Replication : Repeat reactions under identical conditions to isolate procedural errors (e.g., oxygen sensitivity in Pd catalysis) .

- Limitations : Sample degradation during prolonged data collection (e.g., organic compound decomposition over 9 hours) can skew results. Stabilize samples via cooling or inert atmospheres .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing reaction yield variability in indolizine synthesis?

- Design of Experiments (DoE) : Use factorial designs to test variables (catalyst, temperature, solvent). For example, a 3² factorial design can optimize PdCl₂(PPh₃)₂ loading (0.1–1.0 mol%) and temperature (80–120°C) .

- Error Analysis : Report yields with standard deviations (n ≥ 3) and use ANOVA to identify significant factors .

Q. How can computational tools aid in predicting indolizine reactivity or stereochemical outcomes?

- DFT Calculations : Simulate transition states to predict regioselectivity in heteroatom insertion. For example, B3LYP/6-31G(d) models can validate Pd-mediated C–H activation pathways .

- Molecular Dynamics : Study solvent effects on reaction trajectories (e.g., NMP vs. DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.